2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C13H14BF2NO2 and its molecular weight is 265.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Analysis : Research has shown that compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, similar to the one , can be synthesized and structurally characterized. Studies like the one by Wu et al. (2021) have synthesized similar compounds and characterized their structure using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS. Additionally, X-ray diffraction and DFT calculations are employed to confirm and analyze molecular structures (Wu, Chen, Chen, & Zhou, 2021).
Crystallography and Conformational Analysis
- Crystal Structure Determination : Investigations into compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl moiety have involved detailed crystallographic and conformational analysis. For instance, Huang et al. (2021) conducted single-crystal X-ray diffraction to determine the crystal structures of such compounds. These structures were then compared to DFT-optimized molecular structures, providing insights into their conformational properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Photophysical and Electronic Properties
- Fluorescence Probes for Detection : A key application of boronate ester compounds, which include the tetramethyl-1,3,2-dioxaborolan-2-yl group, is in the development of fluorescence probes. Studies like Lampard et al. (2018) have synthesized series of boronate ester fluorescence probes for detecting hydrogen peroxide. These studies highlight the potential of such compounds in photophysical applications, including the development of "Off-On" fluorescence response systems (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Application in Polymer Science
- Polymer Synthesis : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been used in polymer science, particularly in the synthesis of conjugated polymers. For example, Ranger et al. (1997) explored the synthesis of well-defined poly(2,7-fluorene) derivatives using palladium-catalyzed couplings that involved similar boronic ester intermediates. These polymers exhibit promising photophysical and electrical properties, which are crucial for applications in electronic devices (Ranger, Rondeau, & Leclerc, 1997).
Properties
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMVJTWEERDWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729347 | |
Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003298-73-4 | |
Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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